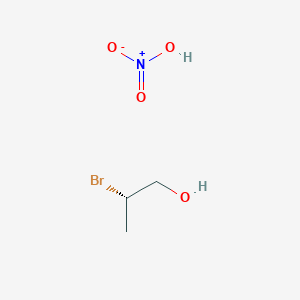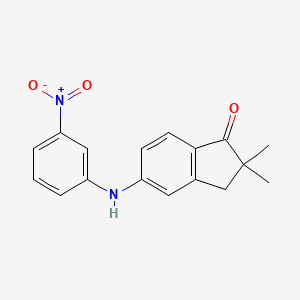![molecular formula C16H19NO2 B12603652 (3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one CAS No. 650599-52-3](/img/structure/B12603652.png)
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮是一种手性化合物,具有复杂的结构,包括一个乙酰基、一个乙烯基和一个苯乙基,连接到吡咯烷-2-酮环上
准备方法
合成路线和反应条件
(3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮的合成通常涉及多个步骤,包括吡咯烷-2-酮环的形成以及随后引入乙酰基、乙烯基和苯乙基。常见的合成路线可能涉及使用手性催化剂来确保最终产物的正确立体化学。反应条件通常包括受控温度、特定溶剂和保护基的使用,以防止不希望的副反应。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。连续流动反应器和自动化合成平台等技术可以用来提高效率和可扩展性。包括色谱和光谱在内的质量控制措施对于确保最终产品的稳定性和质量至关重要。
化学反应分析
反应类型
(3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮可以进行各种化学反应,包括:
氧化: 乙烯基可以被氧化形成环氧化物或其他含氧衍生物。
还原: 乙酰基可以被还原为醇,或者进一步还原为烷烃。
取代: 苯乙基可以参与亲电芳香取代反应。
常用试剂和条件
这些反应中使用的常用试剂包括用于氧化的氧化剂,如高锰酸钾或四氧化锇,用于还原的还原剂,如氢化锂铝,以及用于取代反应的亲电试剂,如卤素。反应条件根据所需的转化而有所不同,但通常涉及特定的温度、溶剂和催化剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,乙烯基的氧化可能产生环氧化物,而乙酰基的还原可能产生醇或烷烃。苯乙基上的取代反应可以导致各种取代的芳香化合物。
科学研究应用
(3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮在科学研究中有多种应用,包括:
化学: 用作合成复杂分子的手性构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,包括作为药物开发的前体。
工业: 用于生产具有特定性能的专用化学品和材料。
作用机制
(3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与酶或受体结合,调节它们的活性,并导致各种生物效应。确切的分子靶标和途径可能会根据具体的应用和使用环境而有所不同。
相似化合物的比较
类似化合物
与(3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮相似的化合物包括其他具有不同取代基的手性吡咯烷-2-酮衍生物。例如:
- (3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮
- (3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮
独特性
(3R,4S)-3-乙酰基-4-乙烯基-1-[(1R)-1-苯乙基]吡咯烷-2-酮的独特性在于其特定的立体化学和官能团的组合,赋予其独特的化学和生物性质。这使其成为各种研究和工业应用的宝贵化合物。
属性
CAS 编号 |
650599-52-3 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-4-13-10-17(16(19)15(13)12(3)18)11(2)14-8-6-5-7-9-14/h4-9,11,13,15H,1,10H2,2-3H3/t11-,13-,15+/m1/s1 |
InChI 键 |
LFNIVLIFNXJOKJ-KYOSRNDESA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H]([C@@H](C2=O)C(=O)C)C=C |
规范 SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)C(=O)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


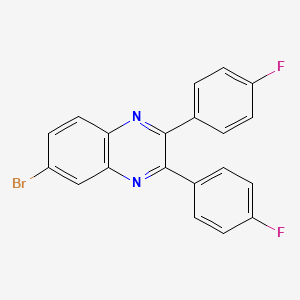
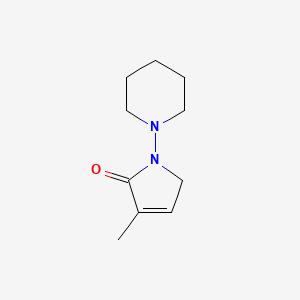
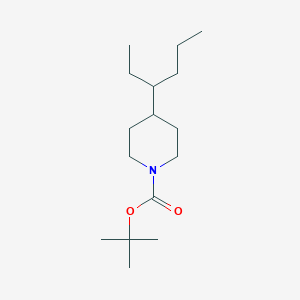
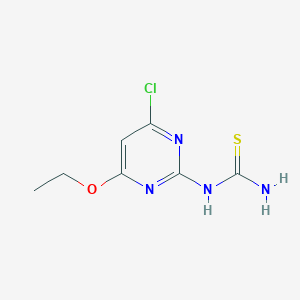

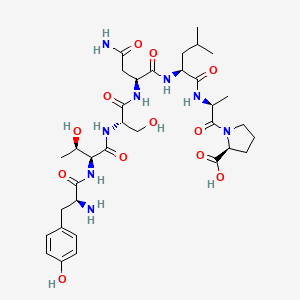
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
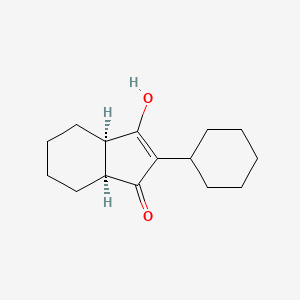
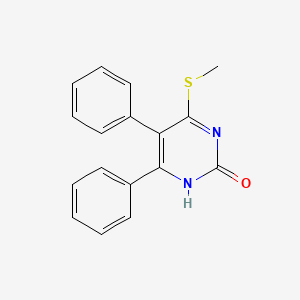

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
